molecular formula C17H16N4O4 B607305 Enarodustat CAS No. 1262132-81-9

Enarodustat

Cat. No.: B607305
CAS No.: 1262132-81-9
M. Wt: 340.33 g/mol
InChI Key: FJYRBJKWDXVHHO-UHFFFAOYSA-N
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Description

Enarodustat, also known by its development code JTZ-951 and brand name Enaroy, is a drug used for the treatment of anemia, particularly anemia associated with chronic kidney disease. It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase, which plays a crucial role in the regulation of erythropoiesis, the process by which red blood cells are produced .

Biochemical Analysis

Biochemical Properties

Enarodustat plays a significant role in biochemical reactions, particularly in the regulation of erythropoietin, a hormone that controls red blood cell production. It interacts with the enzyme hypoxia-inducible factor-prolyl hydroxylase (HIF-PH), inhibiting its activity . This inhibition leads to an increase in endogenous erythropoietin production .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing endogenous erythropoietin levels, which can help restore hemoglobin levels in patients with CKD . In addition, this compound has been associated with decreased levels of hepcidin and ferritin, and increased total iron-binding capacity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an inhibitor of HIF-PH. By inhibiting this enzyme, this compound prevents the breakdown of HIF-α, leading to increased production of endogenous erythropoietin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively increase and maintain hemoglobin levels over time . It has also been observed to decrease hepcidin and ferritin levels, and increase total iron-binding capacity .

Metabolic Pathways

This compound is involved in the metabolic pathway that regulates the production of erythropoietin. It interacts with the enzyme HIF-PH, inhibiting its activity and thereby increasing the production of endogenous erythropoietin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enarodustat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the triazolopyridine core and subsequent functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate large-scale manufacturing. This involves the use of industrial reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Enarodustat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.

    Substitution: Substitution reactions are used to introduce different substituents onto the triazolopyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their pharmacological properties .

Scientific Research Applications

Enarodustat has a wide range of scientific research applications, including:

Mechanism of Action

Enarodustat exerts its effects by inhibiting hypoxia-inducible factor-prolyl hydroxylase. This inhibition prevents the breakdown of hypoxia-inducible factor-alpha, leading to the accumulation of hypoxia-inducible factor-alpha and the subsequent activation of genes involved in erythropoiesis and iron metabolism. The increased production of endogenous erythropoietin stimulates the production of red blood cells, thereby alleviating anemia .

Comparison with Similar Compounds

Enarodustat is part of a class of drugs known as hypoxia-inducible factor-prolyl hydroxylase inhibitors. Similar compounds include:

  • Roxadustat (FG-4592)
  • Daprodustat (GSK-1278863)
  • Vadadustat (AKB-6548)
  • Molidustat (BAY 85-3934)

Uniqueness of this compound: this compound is unique in its specific chemical structure and its pharmacokinetic properties, which allow for oral administration and effective regulation of erythropoiesis. Comparative studies have shown that this compound is non-inferior to other erythropoiesis-stimulating agents such as darbepoetin alfa, with a favorable safety profile .

Properties

IUPAC Name

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRBJKWDXVHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336902
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262132-81-9
Record name Enarodustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enarodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENARODUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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